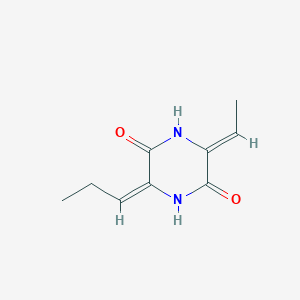
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethylidene and propylidene groups with a piperazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the piperazine ring.
科学研究应用
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) can be compared with other similar compounds, such as:
2,5-Piperazinedione,3-methylidene-6-propylidene: Similar structure but with a methylidene group instead of an ethylidene group.
2,5-Piperazinedione,3-ethylidene-6-butylidene: Similar structure but with a butylidene group instead of a propylidene group.
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2,5-Piperazinedione,3-ethylidene-6-propylidene-(9CI) lies in its specific combination of ethylidene and propylidene groups, which may confer distinct reactivity and functionality.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(3Z,6E)-3-ethylidene-6-propylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C9H12N2O2/c1-3-5-7-9(13)10-6(4-2)8(12)11-7/h4-5H,3H2,1-2H3,(H,10,13)(H,11,12)/b6-4-,7-5+ |
InChI 键 |
IDKCJUWXNUFKNA-XGXWUAJZSA-N |
手性 SMILES |
CC/C=C/1\C(=O)N/C(=C\C)/C(=O)N1 |
规范 SMILES |
CCC=C1C(=O)NC(=CC)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
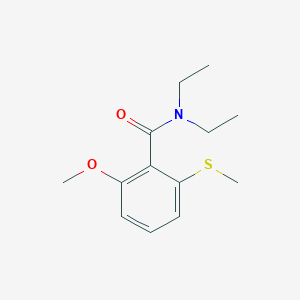
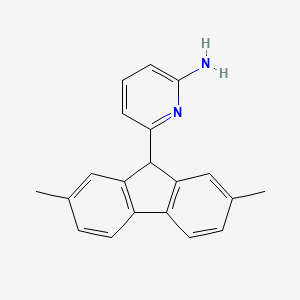
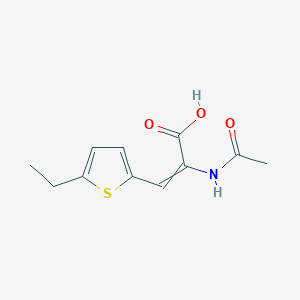
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
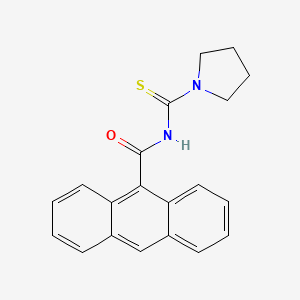
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
![3-[(3,4-Dihydroxyphenyl)methylidene]-5-hydroxy-1-benzofuran-2(3H)-one](/img/structure/B15166462.png)
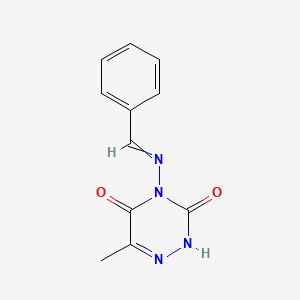

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)


